
VCP746
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VCP-746 is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling. VCP746 reduces hypertrophy in a rat neonatal cardiac myocyte model. This compound is a hybrid molecule consisting of an adenosine moiety linked to an adenosine A1 receptor (A1AR) allosteric modulator moiety. At the A1AR, this compound mediated cardioprotection in the absence of haemodynamic side effects such as bradycardia.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
VCP746's ability to reduce cardiac hypertrophy suggests its potential utility in treating various cardiovascular conditions, particularly heart failure. The compound's anti-hypertrophic effects were confirmed through multiple assays measuring protein synthesis and mRNA expression of hypertrophy markers such as ANP (Atrial Natriuretic Peptide) and β-MHC (Beta Myosin Heavy Chain) .
Fibrosis Management
In addition to its effects on hypertrophy, this compound has demonstrated anti-fibrotic properties. Studies indicate that it inhibits collagen synthesis in cardiac fibroblasts and renal mesangial cells when stimulated with TGF-β1 (Transforming Growth Factor Beta 1) and angiotensin II . This suggests that this compound could be beneficial in managing fibrosis associated with chronic kidney disease and heart failure.
Study 1: Anti-Hypertrophic Effects
In a study published in Clinical and Experimental Pharmacology and Physiology, this compound was tested on neonatal rat cardiac myocytes exposed to IL-1β, TNF-α, and angiotensin II. Results showed significant inhibition of hypertrophy markers at concentrations as low as 1 nmol/L, indicating its effectiveness even at minimal doses .
Study 2: Anti-Fibrotic Signaling
Another investigation focused on the effects of this compound in isolated neonatal rat cardiac fibroblasts. The compound effectively reduced collagen synthesis triggered by TGF-β1, with a reversal observed upon administration of an A2B receptor antagonist. This highlights its specificity in targeting fibrotic pathways without affecting normal cellular functions .
Comparative Data Table
Property | This compound | Other A1 Agonists |
---|---|---|
Receptor Affinity | High for A1 and A2B | Variable |
Cardiac Effects | Anti-hypertrophic | Often induce bradycardia |
Fibrosis Effects | Inhibits collagen synthesis | Limited or variable |
Side Effects | Minimal hemodynamic impact | Bradycardia common |
Eigenschaften
CAS-Nummer |
1582751-84-5 |
---|---|
Molekularformel |
C35H36F3N7O6S |
Molekulargewicht |
739.7712 |
IUPAC-Name |
5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C35H36F3N7O6S/c36-35(37,38)21-12-8-11-20(15-21)23-24(26(47)19-9-4-3-5-10-19)30(39)52-29(23)33(50)41-14-7-2-1-6-13-40-31-25-32(43-17-42-31)45(18-44-25)34-28(49)27(48)22(16-46)51-34/h3-5,8-12,15,17-18,22,27-28,34,46,48-49H,1-2,6-7,13-14,16,39H2,(H,41,50)(H,40,42,43)/t22-,27-,28-,34-/m1/s1 |
InChI-Schlüssel |
BXNCSGUIWDCTBJ-QQLQPOFESA-N |
SMILES |
O=C(C1=C(C2=CC=CC(C(F)(F)F)=C2)C(C(C3=CC=CC=C3)=O)=C(N)S1)NCCCCCCNC4=C5N=CN([C@@H]6O[C@H](CO)[C@@H](O)[C@H]6O)C5=NC=N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VCP-746; VCP 746; VCP746; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.